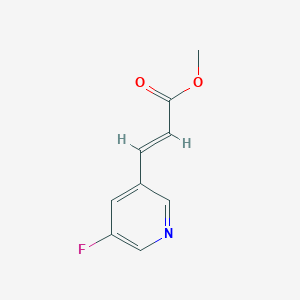

(E)-Methyl3-(5-fluoropyridin-3-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-Methyl3-(5-fluoropyridin-3-yl)acrylate” is a chemical compound with the empirical formula C10H7FN2O2 and a molecular weight of 206.17 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound isCOC(=O)\\C=C\\c1cnc(C#N)c(F)c1 . This notation provides a way to represent the structure of the molecule in a textual format. Physical and Chemical Properties Analysis

“this compound” is a solid . More detailed physical and chemical properties couldn’t be found from the web search results.Aplicaciones Científicas De Investigación

Polymerization and Material Science

Free-Radical Polymerization Kinetics : The kinetics of free-radical propagation in various acrylates, including methyl acrylate, were explored using quantum chemical tools, revealing insights into the polymerization process of acrylates (Degirmenci, Aviyente, Speybroeck, & Waroquier, 2009).

Polymer Dynamics in Nanocomposites : The dynamics of polymer–clay interactions in poly(methyl acrylate) nanocomposites were studied, providing an understanding of the structural behavior of acrylate-based polymers in nanocomposite materials (Miwa, Drews, & Schlick, 2006).

Polymerization in Supercritical Carbon Dioxide : Research on atom transfer radical polymerization in supercritical carbon dioxide for fluorinated acrylates demonstrates a technique for creating polymers with controlled molecular weight and distribution, applicable to (E)-Methyl3-(5-fluoropyridin-3-yl)acrylate (Xia, Johnson, Gaynor, Matyjaszewski, & DeSimone, 1999).

Environmental and Safety Studies

Biotrickling Filters for Waste Gas Treatment : The efficacy of biotrickling filters in treating methyl acrylate waste gas was investigated, relevant to the environmental impact of acrylate-based compounds (Wu, Yin, Quan, Fang, & Yin, 2016).

Gas-Phase Kinetic Study on Acrylate Esters : A study on the atmospheric degradation of acrylate esters, including their reaction with OH radicals, provides insight into the environmental behavior of these compounds (Moreno et al., 2014).

Advanced Applications

Fluorinated Polymer Synthesis : Synthesis of fluoropolymers in supercritical carbon dioxide, relevant for creating high-performance materials like fluorinated acrylates, demonstrates the potential for environmentally friendly production methods (DeSimone, Guan, & Elsbernd, 1992).

Solar Cell Applications : The development of organic sensitizers for solar cells, involving components like cyano-acrylic acid, points to the potential use of this compound in energy conversion technologies (Kim et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (E)-3-(5-fluoropyridin-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVWSGIMPIFCBE-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CN=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CN=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2867410.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2867411.png)

![3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2867412.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)

![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)

![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)

![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)

![N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2867431.png)